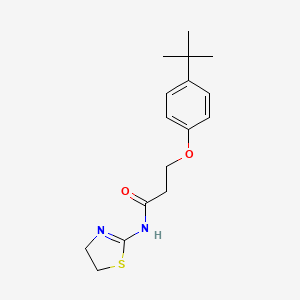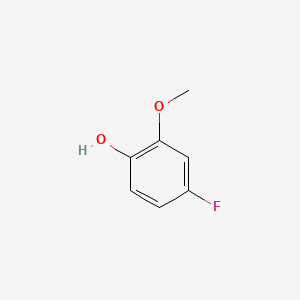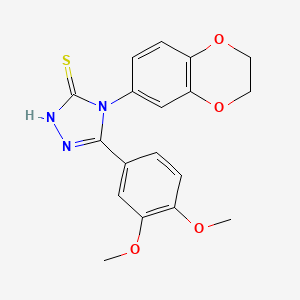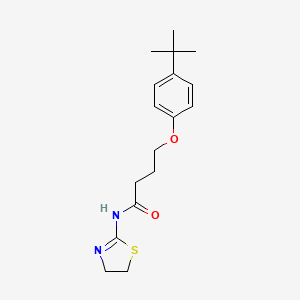![molecular formula C15H14Cl2N2O2S B1225258 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)
3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2,4-dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine is a member of pyrrolidines and a member of pyridines.
Applications De Recherche Scientifique
Environmental Exposure in Children : A study in South Australia found widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, including 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine, in preschool children. The children were exposed to multiple chemicals simultaneously, indicating the need for public health policy development regarding the regulation and use of these chemicals (Babina et al., 2012).
Occupational Exposures and Health Risks : A longitudinal study assessed the occupational exposure of Egyptian cotton field workers to organophosphorous insecticides including chlorpyrifos, which shares structural similarities with 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine. The study highlighted the variable exposures based on job classification and work site, suggesting that these factors should not be used solely for categorizing exposure when assessing health outcomes (Singleton et al., 2015).
Exposure and Health Implications in the General Population : Research on the distribution of methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in human tissues suggests that the distribution patterns of these metabolites, which can be structurally related to 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine, differ between liver and other tissues. This study indicates the need for understanding the specific distribution and metabolism of such compounds in human tissues to assess potential health risks (Chu et al., 2003).
Metabolic Detoxication in Humans : A study on the metabolic detoxication of bis(2-hydroxy-3, 5-dichlorophenyl)sulfoxide (BTS) in humans found that BTS was reduced to its sulfide form and then conjugated with glucuronide, indicating a potential pathway for the metabolism and detoxication of structurally similar compounds like 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine in the human body (Sakamoto et al., 1981).
Propriétés
Nom du produit |
3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine |
|---|---|
Formule moléculaire |
C15H14Cl2N2O2S |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
3-[1-(2,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-12-5-6-15(13(17)9-12)22(20,21)19-8-2-4-14(19)11-3-1-7-18-10-11/h1,3,5-7,9-10,14H,2,4,8H2 |
Clé InChI |
LHEOSHHKCZRSST-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Solubilité |
53.6 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thiazolyl]benzenesulfonamide](/img/structure/B1225175.png)
![4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid](/img/structure/B1225177.png)
![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B1225180.png)
![N9-(4-butoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B1225182.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1225185.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B1225187.png)

![4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1225189.png)

![2-N-[(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1225194.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1225198.png)
